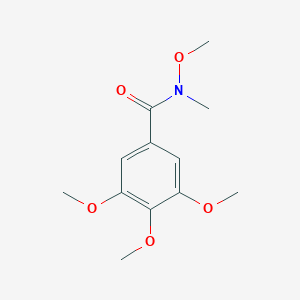

N,3,4,5-tetramethoxy-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,3,4,5-tetramethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJECVTFEJVBYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296010 | |

| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-14-9 | |

| Record name | N,3,4,5-tetramethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,3,4,5-tetramethoxy-N-methyl-Benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,3,4,5-tetramethoxy-N-methylbenzamide

CAS Number: 118779-14-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,3,4,5-tetramethoxy-N-methylbenzamide, a versatile chemical intermediate. Drawing upon established synthetic principles and spectroscopic data, this document details its synthesis, characterization, and potential applications in the realm of medicinal chemistry and drug discovery.

Introduction and Scientific Context

This compound (CAS No. 118779-14-9) is a polysubstituted aromatic compound that has garnered interest primarily as a precursor in the synthesis of more complex, biologically active molecules.[1] Its structure, featuring a benzamide core with four methoxy groups and an N-methyl substituent, provides a unique electronic and steric profile that can be exploited in various chemical transformations. The electron-donating nature of the methoxy groups enhances the reactivity of the aromatic ring, making it a valuable building block in organic synthesis.[1] This guide will delve into the practical aspects of its preparation, analytical characterization, and its established role as a key intermediate in the construction of novel molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in a research setting. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 118779-14-9 | |

| Molecular Formula | C₁₂H₁₇NO₅ | |

| Molecular Weight | 255.27 g/mol | |

| IUPAC Name | This compound | [2] |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% | |

| Storage | Sealed in a dry environment at room temperature. |

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-methyl group, and the four methoxy groups. The integration of these signals will align with the number of protons in each chemical environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for the carbonyl carbon, the aromatic carbons, the N-methyl carbon, and the carbons of the methoxy groups.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination, further corroborating the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide carbonyl group (C=O stretch) and the C-O bonds of the methoxy groups.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 3,4,5-trimethoxybenzoic acid. The general synthetic pathway involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with N,O-dimethylhydroxylamine.

Caption: Synthetic route to this compound.

Experimental Protocol:

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3,4,5-trimethoxybenzoic acid (1.0 equivalent).

-

Solvent and Catalyst: Add anhydrous dichloromethane (CH₂Cl₂) to dissolve the starting material, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Chlorinating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the reaction is complete as monitored by the cessation of gas evolution.

-

Work-up: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equivalents) in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C and add a suitable base such as pyridine or triethylamine (Et₃N) (2.0-2.5 equivalents) to neutralize the hydrochloride salt and facilitate the subsequent reaction.

-

Acylation: Slowly add a solution of the crude 3,4,5-trimethoxybenzoyl chloride from Step 1 in anhydrous dichloromethane to the cooled amine solution.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight, or until completion as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Synthetic and Medicinal Chemistry

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of potentially bioactive compounds.[1]

Role as a Synthetic Precursor:

The electron-rich aromatic ring, a consequence of the four methoxy substituents, makes this compound an excellent nucleophilic partner in various cross-coupling reactions.[1] A notable application is in palladium-mediated coupling reactions, where it can be reacted with a variety of electrophilic partners to construct complex molecular scaffolds.[1] For instance, it has been successfully employed in the synthesis of dihydronaphthalene analogs, which are structural motifs found in a number of natural products and pharmacologically active molecules.[1]

Caption: Role as an intermediate in complex molecule synthesis.

Potential in Drug Discovery:

While there is limited information on the specific biological activity of this compound itself, the benzamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of therapeutic applications. Derivatives of substituted benzamides have shown promise in various disease areas, including:

-

Oncology: Certain benzamide derivatives have demonstrated antitumor activity.

-

Neurodegenerative Diseases: The structural features of some benzamides have been associated with memory-enhancing properties.

-

Inflammatory and Infectious Diseases: Substituted benzamides are being investigated for their potential in treating inflammatory conditions and as antimicrobial agents.

Therefore, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents through structural modification and derivatization.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all manipulations in a well-ventilated fume hood.

-

Handling of Reagents: Exercise caution when handling corrosive and toxic reagents such as thionyl chloride, oxalyl chloride, and pyridine.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a confirmed CAS number of 118779-14-9. Its straightforward synthesis from readily available starting materials, coupled with its favorable reactivity profile, makes it an important tool for synthetic and medicinal chemists. While its own biological activity remains largely unexplored, its role as a precursor for the construction of complex and potentially bioactive molecules is well-established. This guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.

References

-

PrepChem. Synthesis of N-hydroxy-N-methylbenzamide. Available at: [Link]. Accessed January 27, 2026.

-

ChemBK. N,3,5-TRIMETHOXY-N-METHYLBENZAMIDE - Physico-chemical Properties. Available at: [Link]. Accessed January 27, 2026.

-

MOLBASE. This compound|118779-14-9. Available at: [Link]. Accessed January 27, 2026.

-

ACS Omega. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. Available at: [Link]. Accessed January 27, 2026.

-

PubMed Central. Repellent, larvicidal and adulticidal activities of essential oil from Dai medicinal plant Zingiber cassumunar against Aedes albopictus. Available at: [Link]. Accessed January 27, 2026.

-

PubMed. New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. Available at: [Link]. Accessed January 27, 2026.

-

PubChem. Trimethobenzamide. Available at: [Link]. Accessed January 27, 2026.

-

SpectraBase. benzamide, 3,4,5-trimethoxy-N-(1-naphthalenylmethyl)- - Optional[13C NMR]. Available at: [Link]. Accessed January 27, 2026.

-

FIU Digital Commons. Chemical Profiling of Fentanyl-Related Substances (FRS) and Cannabinoids by Gas Chromatography-Infrared Spectroscopy. Available at: [Link]. Accessed January 27, 2026.

-

PubChem. N,2,4-trimethoxy-N-methylbenzamide. Available at: [Link]. Accessed January 27, 2026.

- Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]. Accessed January 27, 2026.

-

ResearchGate. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid. Available at: [Link]. Accessed January 27, 2026.

-

DOI. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Available at: [Link]. Accessed January 27, 2026.

-

HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Available at: [Link]. Accessed January 27, 2026.

-

ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Available at: [Link]. Accessed January 27, 2026.

-

Cheméo. Benzamide-3-4-dimethoxy-N-methyl.pdf. Available at: [Link]. Accessed January 27, 2026.

-

Mass Spectrometry: Fragmentation. Available at: [Link]. Accessed January 27, 2026.

-

RSC Publishing. Isolation, biological activity, and synthesis of isoquinoline alkaloids. Available at: [Link]. Accessed January 27, 2026.

- Google Patents. US10640508B2 - Diazene directed modular synthesis of compounds with quaternary carbon centers.

Sources

Physical and chemical properties of N,3,4,5-tetramethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,3,4,5-tetramethoxy-N-methylbenzamide, a synthetically derived benzamide, has emerged as a compound of significant interest within the realms of organic synthesis and medicinal chemistry. Its structural architecture, characterized by a tetramethoxylated phenyl ring coupled with an N-methyl-N-methoxyamide functional group, earmarks it as a versatile precursor for the elaboration of complex molecular frameworks. This guide provides a comprehensive overview of its physical and chemical properties, a detailed exposition of its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and development.

Molecular Profile and Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its core structure features a 1,2,3,5-tetrasubstituted benzene ring, which imparts distinct electronic and steric properties that govern its reactivity.

Structural and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 118779-14-9 | [1] |

| Molecular Formula | C₁₂H₁₇NO₅ | [2] |

| Molecular Weight | 255.27 g/mol | [1] |

| Physical Form | Solid or semi-solid | [2] |

| Storage Temperature | Room temperature, sealed in a dry environment | [2] |

Synthesis and Elucidation of Structure

The synthesis of this compound is a well-established two-step process that begins with the activation of 3,4,5-trimethoxybenzoic acid, followed by amidation.[1]

Sources

N,3,4,5-tetramethoxy-N-methylbenzamide molecular formula and weight

An In-Depth Technical Guide to N,3,4,5-tetramethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound, a key synthetic intermediate in medicinal chemistry. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. It further presents a validated, step-by-step synthetic protocol, explaining the mechanistic rationale behind the procedural choices. A central focus is placed on the rigorous spectroscopic characterization of the molecule, with detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected spectral data are tabulated to serve as a benchmark for researchers. Finally, the guide discusses the compound's significance as a precursor, particularly for introducing the 3,4,5-trimethoxyphenyl pharmacophore into complex, biologically active molecules.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic amide. The presence of multiple electron-donating methoxy groups on the benzene ring makes it an electron-rich and valuable component in various synthetic reactions.[1] Its core properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 118779-14-9 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₅ | [1][2][3] |

| Molecular Weight | 255.27 g/mol | [1] |

| Monoisotopic Mass | 255.11067 Da | [3] |

| Canonical SMILES | CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC | PubChem |

| InChI Key | DJECVTFEJVBYHR-UHFFFAOYSA-N | [1][2] |

| Physical Form | Solid or semi-solid | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound, a type of Weinreb amide, is most effectively achieved through a two-step process starting from 3,4,5-trimethoxybenzoic acid. This method is favored for its high efficiency and the stability of the resulting amide product.

Synthetic Workflow Overview

The overall process involves the activation of a carboxylic acid to a more reactive species, followed by amidation with N,O-dimethylhydroxylamine.

Caption: General workflow for the synthesis of this compound.

Mechanistic Considerations

-

Activation Step: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires harsh conditions.[1] Conversion of the carboxylic acid to a highly reactive acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride is a critical activation step that creates a potent electrophile.[1]

-

Amidation Step: The resulting acyl chloride readily reacts with the nucleophilic nitrogen of N,O-dimethylhydroxylamine. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocol

Materials:

-

3,4,5-Trimethoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation:

-

To a solution of 3,4,5-trimethoxybenzoic acid (1.0 equiv.) in anhydrous DCM (0.5 M), add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 equiv.) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The crude 3,4,5-trimethoxybenzoyl chloride is typically used directly in the next step without further purification.[4]

-

-

Amide Formation:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) in anhydrous DCM and cool to 0 °C.

-

Add pyridine or triethylamine (2.5 equiv.) to the solution to liberate the free amine.

-

Slowly add a solution of the crude 3,4,5-trimethoxybenzoyl chloride (1.0 equiv.) in anhydrous DCM to the amine solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM (3x).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Spectroscopic Elucidation and Structural Verification

Confirming the molecular structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for unequivocal structural elucidation.[1]

Analytical Workflow

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[5]

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5]

Expected Data: The structure of the final product is unequivocally confirmed by 1H and 13C NMR spectroscopy.[1]

-

¹H NMR: The spectrum is expected to show sharp singlets due to the molecule's symmetry and lack of adjacent non-equivalent protons.[1]

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.0 | Singlet | 2H | Ar-H | Two equivalent aromatic protons on the symmetrically substituted ring. |

| ~ 3.8 - 3.9 | Singlet | 9H | Ar-OCH ₃ | Three equivalent methoxy groups attached to the aromatic ring. |

| ~ 3.7 | Singlet | 3H | N-OCH ₃ | Methoxy group attached to the amide nitrogen. |

| ~ 3.3 | Singlet | 3H | N-CH ₃ | Methyl group attached to the amide nitrogen. |

-

¹³C NMR: The proton-decoupled ¹³C spectrum will show distinct signals for each unique carbon environment.[1]

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169 - 171 | C=O (Amide) | Carbonyl carbon, typically downfield. |

| ~ 153 | C -OMe (aromatic, C3, C5) | Aromatic carbons directly attached to methoxy groups. |

| ~ 140 | C -OMe (aromatic, C4) | Aromatic carbon at the para position. |

| ~ 128 - 130 | C -C=O (aromatic, C1) | Quaternary aromatic carbon attached to the carbonyl. |

| ~ 105 - 107 | C -H (aromatic, C2, C6) | Aromatic carbons bonded to protons. |

| ~ 61 | N-O CH₃ | Carbon of the N-methoxy group. |

| ~ 56 | Ar-O CH₃ | Carbons of the three equivalent aromatic methoxy groups. |

| ~ 34 | N-C H₃ | Carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid/oil) or as a KBr pellet (if solid).

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 2940 - 2830 | C-H stretch | Methoxy and Methyl groups |

| ~ 1640 - 1660 | C=O stretch | Tertiary Amide (Weinreb) |

| ~ 1580 - 1600 | C=C stretch | Aromatic Ring |

| ~ 1250 - 1020 | C-O stretch | Aryl-O and Alkyl-O ethers |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation patterns, confirming the molecular formula.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Analyze using electrospray ionization (ESI) in positive ion mode.

Expected Data:

| m/z Value | Adduct | Formula |

| 256.1180 | [M+H]⁺ | C₁₂H₁₈NO₅⁺ |

| 278.0999 | [M+Na]⁺ | C₁₂H₁₇NNaO₅⁺ |

| 294.0738 | [M+K]⁺ | C₁₂H₁₇KNO₅⁺ |

| Data derived from predicted values for the given molecular formula.[3] |

Applications in Synthetic and Medicinal Chemistry

This compound is not typically an end-product but rather a valuable synthetic precursor.[1]

-

Precursor for Biologically Active Molecules: Its primary academic and industrial significance lies in its function as a building block. The 3,4,5-trimethoxyphenyl moiety it carries is a key pharmacophore found in numerous biologically active compounds, including antimicrobials and antitumor agents.[1][6]

-

Role in Coupling Reactions: The electron-rich aromatic ring makes this compound a suitable coupling partner in various transition-metal-catalyzed reactions, such as palladium-mediated cross-couplings. It has been successfully employed to generate complex molecular scaffolds, like dihydronaphthalene analogs, which can be further elaborated into novel chemical entities.[1]

-

Weinreb Amide Reactivity: As a Weinreb amide, the carbonyl group is moderately reactive and can be converted into ketones or aldehydes under specific conditions, providing a versatile handle for further molecular modifications.

Conclusion

This compound is a well-defined chemical intermediate with the molecular formula C₁₂H₁₇NO₅ and a molecular weight of 255.27 g/mol . Its synthesis via the activation of 3,4,5-trimethoxybenzoic acid followed by amidation is a reliable and well-understood process. The structural integrity of the molecule can be rigorously validated through a standard suite of spectroscopic techniques, including NMR, IR, and MS, for which benchmark data has been provided. Its utility as a precursor for introducing the 3,4,5-trimethoxyphenyl pharmacophore solidifies its importance for researchers in synthetic organic chemistry and drug discovery.

References

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

N,3,4,5-tetramethoxy-n-methyl-benzamide. (n.d.). PubChemLite. Retrieved January 27, 2026, from [Link]

-

Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). Korea Science. Retrieved January 27, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). Preprints.org. Retrieved January 27, 2026, from [Link]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (2015). Indian Journal of Chemistry, Sec B. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved January 27, 2026, from [Link]

-

Benzamide,3,4,5-trimethoxy-N-phenyl | CAS#:3940-75-8. (n.d.). Chemsrc. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 3,4,5-trimethoxy-N-3-pyridylbenzamide. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

IUPAC name for C12H17NO5

Emoxypine Succinate ( ): Technical Monograph

Primary IUPAC Name: 2-ethyl-6-methylpyridin-3-ol;butanedioic acid Common Name: Emoxypine Succinate (Mexidol) CAS Registry Number: 127464-43-1

Executive Summary

The chemical formula

This guide deconstructs the molecule from a drug development perspective, analyzing its synthesis logic, unique mechanism of action (MOA) involving membrane lipid modulation, and therapeutic applications in ischemic and neurodegenerative conditions.

Chemical Identity & Structural Logic[1][2]

The molecular formula

Component Analysis

| Component | Formula | IUPAC Name | Role |

| Cationic Base | 2-ethyl-6-methylpyridin-3-ol | Active Pharmacophore: Provides antioxidant and membrane-modulating effects.[1][2][3] Structurally analogous to Pyridoxine (Vitamin B6).[4] | |

| Anionic Acid | Butanedioic acid (Succinic acid) | Metabolic Synergist: An intermediate of the Krebs cycle; enhances mitochondrial energy metabolism and bioavailability. | |

| Total | 2-ethyl-6-methylpyridin-3-ol;butanedioic acid | Therapeutic Salt: Combines neuroprotection with bioenergetic support. |

Structural Topology

The core pharmacophore is a 3-hydroxypyridine ring substituted at the 2- and 6-positions.[5] This substitution pattern is critical:

-

3-Hydroxy group: Acts as the radical scavenger (H-atom donor).

-

2-Ethyl & 6-Methyl groups: Increase lipophilicity, facilitating penetration of the blood-brain barrier (BBB) and integration into the phospholipid bilayer of neuronal membranes.

Synthesis & Manufacturing Logic

The industrial synthesis of Emoxypine relies on a heterocycle transformation known as the Clauson-Kaas type rearrangement , converting a furan derivative into a pyridine ring using ammonia. This approach is preferred over direct pyridine functionalization due to higher regioselectivity.

Synthesis Workflow

The following diagram outlines the critical path from the furan precursor to the final succinate salt.

Figure 1: Industrial synthesis pathway converting a furan derivative to Emoxypine Succinate.

Key Protocol Steps

-

Ring Expansion: 2-methyl-5-propionylfuran is treated with aqueous ammonia and ammonium chloride at high temperature (

) and pressure.[5] The furan oxygen is replaced by nitrogen, expanding the ring to a pyridine system. -

Purification: The crude base is purified via recrystallization (typically in isopropanol) to remove phenolic byproducts.

-

Salification: The purified base is dissolved in water/alcohol and treated with an equimolar amount of succinic acid. The resulting salt is crystallized to yield Emoxypine Succinate.

Mechanism of Action (MOA)[3]

Emoxypine Succinate exhibits a "dual-action" mechanism that distinguishes it from simple antioxidants. It acts not only as a free radical scavenger but also as a membrane modulator .

Lipid-Membrane Interaction

The lipophilic alkyl groups allow Emoxypine to embed within the neuronal lipid bilayer.

-

Viscosity Modulation: It decreases the microviscosity of the lipid bilayer, increasing membrane fluidity.

-

Receptor Sensitization: This conformational change in the membrane allosterically enhances the binding affinity of membrane-bound receptors, specifically the GABA-benzodiazepine receptor complex and Acetylcholine receptors .

Bioenergetic Support

The succinate moiety enters the Krebs cycle (TCA cycle) directly, bypassing the NADH-dehydrogenase complex (Complex I), which is often compromised during ischemia. This allows for sustained ATP production even under hypoxic conditions.

Figure 2: Dual mechanism of action showing membrane modulation and mitochondrial energy rescue.

Therapeutic Profiling

Emoxypine Succinate is clinically validated (primarily in Russia and Eastern Europe) for conditions involving oxidative stress and hypoxia.

| Indication | Mechanistic Rationale | Clinical Outcome |

| Ischemic Stroke | Increases HIF-1 | Reduced infarct volume; improved neurological recovery scores. |

| Anxiety Disorders | Modulates GABA-A receptor complex without direct sedation. | Anxiolytic effect without muscle relaxation or sedation (unlike benzodiazepines).[1] |

| Alcohol Withdrawal | Normalizes membrane viscosity altered by ethanol; reduces oxidative stress. | Mitigation of withdrawal symptoms and neurotoxicity. |

References

-

PubChem Compound Summary . (2025). Mexidol (CID 122298). National Center for Biotechnology Information. Link

-

Voronina, T. A., et al. (2025). The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol. S.S. Korsakov Journal of Neurology and Psychiatry. Link

-

MedKoo Biosciences . (2025). Emoxypine Succinate Product Data Sheet. Link

-

Google Patents . (2010). Method of producing 2-ethyl-6-methyl-3-hydroxypyridine (RU2395498C1). Link

-

ResearchGate . (2025). Promising effects of emoxypine and its succinate derivative in the management of various diseases. Link

Sources

- 1. EP2241310A2 - Modified release formulations of emoxypine - Google Patents [patents.google.com]

- 2. mediasphera.ru [mediasphera.ru]

- 3. Emoxypine - Wikipedia [en.wikipedia.org]

- 4. Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]

N,3,4,5-tetramethoxy-N-methylbenzamide spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of N,3,4,5-tetramethoxy-N-methylbenzamide

The structural elucidation of synthetic intermediates is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide explains the expected spectral features and the underlying chemical principles that give rise to them.

Molecular Structure and Synthesis Overview

This compound is a highly functionalized aromatic amide. Its utility often lies in its role as a precursor for more complex, biologically active molecules.[1]

Caption: Molecular Structure of the Target Analyte.

The most common synthetic route involves a two-step process beginning with the activation of 3,4,5-trimethoxybenzoic acid to its acyl chloride, followed by amidation with N,O-dimethylhydroxylamine.[1] This pathway is efficient and utilizes readily available starting materials.

Experimental Protocol: Synthesis

-

Acid Chloride Formation: To a solution of 3,4,5-trimethoxybenzoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (CH₂Cl₂), add a few drops of dimethylformamide (DMF). Slowly add oxalyl chloride or thionyl chloride (1.5 equiv.) at 0 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4,5-trimethoxybenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (2.5 equiv.) dropwise.

-

Final Workup: Stir the reaction at room temperature overnight. Quench with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.[2][3]

Caption: General Synthetic Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. All predictions are for spectra recorded in deuterated chloroform (CDCl₃).[4]

¹H NMR Analysis

Expert Insight: The Amide Bond Rotation

A key feature of amide NMR is the phenomenon of hindered rotation around the carbonyl-nitrogen (C-N) bond.[5] This bond has significant double-bond character due to resonance, creating a high energy barrier to rotation. In N,N-disubstituted amides, this can result in two distinct stereoisomers (rotamers), leading to separate signals for the N-substituents that would otherwise be chemically equivalent. For the title compound, this means the N-methyl and N-methoxy groups may exist in different chemical environments relative to the aromatic ring, potentially giving rise to two sets of signals or broadened peaks at room temperature.

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.7 - 6.8 | Singlet (s) | 2H | Ar-H (H-2, H-6) | These two protons are chemically equivalent due to symmetry. The strong electron-donating effect of the three methoxy groups shields them, shifting the signal significantly upfield compared to benzene (7.36 ppm). |

| ~ 3.90 | Singlet (s) | 6H | C3-OCH₃ , C5-OCH₃ | The two methoxy groups at positions 3 and 5 are equivalent and appear as a single, sharp peak. |

| ~ 3.88 | Singlet (s) | 3H | C4-OCH₃ | The unique methoxy group at the para-position (C4) is expected to have a slightly different chemical shift from the C3/C5 groups. |

| ~ 3.7 | Singlet (s) | 3H | N-OCH₃ | N-alkoxy protons are typically found in this region. The exact position can vary.[6] |

| ~ 3.3 | Singlet (s) | 3H | N-CH₃ | N-methyl protons on an amide are deshielded by the carbonyl group.[7] The potential for hindered rotation could lead to broadening or splitting of this signal and the N-OCH₃ signal. |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 169 - 171 | C =O | The amide carbonyl carbon is highly deshielded and appears far downfield.[8] |

| ~ 153 | C -3, C -5 | Aromatic carbons directly attached to electron-donating methoxy groups are significantly deshielded and appear downfield.[9] |

| ~ 141 | C -4 | The para-carbon bearing a methoxy group. Its exact shift is influenced by the combined electronic effects. |

| ~ 128 | C -1 | The ipso-carbon attached to the amide group. |

| ~ 105 | C -2, C -6 | These protonated aromatic carbons are shielded by the adjacent methoxy groups, shifting them upfield. |

| ~ 61 | N-OC H₃ | The carbon of the N-methoxy group. |

| ~ 56 | C3,4,5 -OC H₃ | The carbons of the aromatic methoxy groups typically appear in this region. Overlapping signals are possible. |

| ~ 35 | N-C H₃ | The carbon of the N-methyl group. This signal may be broadened due to hindered rotation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation

A common method involves preparing a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk through which the IR beam is passed.[10] Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃) | Corresponds to the stretching vibrations of the methyl groups. |

| ~ 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Corresponds to the C-H stretching on the benzene ring. |

| ~ 1650 - 1630 | C=O Stretch | Amide (Tertiary) | This will be a very strong and sharp absorption, characteristic of the amide I band. Its position is lower than ketones due to resonance with the nitrogen lone pair. |

| ~ 1600, ~1500 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the benzene ring skeleton. |

| ~ 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether | Strong absorption from the asymmetric stretching of the Ar-O-CH₃ bonds. |

| ~ 1120 | C-O Stretch | Aryl-Alkyl Ether | Symmetric stretching of the Ar-O-CH₃ bonds. |

| ~ 1400 - 1350 | C-N Stretch | Amide | The tertiary amide C-N stretch is often found in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. The following predictions are based on Electron Ionization (EI-MS).

Predicted Mass Spectrometry Data

The molecular weight of this compound is 255.27 g/mol .[1] The molecular ion peak (M⁺˙) is expected at m/z = 255.

Major Fragmentation Pathway

The most favorable fragmentation in benzamides is typically the alpha-cleavage of the bond between the carbonyl carbon and the aromatic ring, or the bond between the carbonyl carbon and the nitrogen. The most stable resulting cation will produce the most intense peak (the base peak).

Caption: Predicted Primary Fragmentation in EI-MS.

Predicted Key Fragments

| m/z Value | Proposed Fragment | Rationale |

| 255 | [C₁₂H₁₇NO₅]⁺˙ | Molecular Ion (M⁺˙) |

| 195 | [C₁₀H₁₁O₄]⁺ | 3,4,5-Trimethoxybenzoyl cation |

| 180 | [C₉H₈O₄]⁺˙ | Loss of a methyl radical (•CH₃) from the m/z 195 fragment. |

| 165 | [C₉H₉O₃]⁺ | Loss of formaldehyde (CH₂O) from the m/z 195 fragment. |

Conclusion

The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The ¹H NMR spectrum should confirm the presence and relative ratios of aromatic, methoxy, and N-alkyl protons, with potential complexities arising from amide bond rotation. The ¹³C NMR will verify the carbon skeleton. A strong IR absorption around 1640 cm⁻¹ will confirm the tertiary amide carbonyl group, and mass spectrometry will establish the molecular weight of 255 g/mol , with a characteristic base peak at m/z 195 corresponding to the stable 3,4,5-trimethoxybenzoyl cation. Together, these spectral signatures provide a definitive fingerprint for the molecule, ensuring its identity and purity for subsequent use in research and development.

References

-

PubChem. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. National Institutes of Health. Available from: [Link]

-

Reddit. NMR spectrum of n,n-diethylbenzamidr : r/chemhelp. (2023). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for a publication. Available from: [Link]

-

PubChem. 3,4,5-trimethoxy-N-3-pyridylbenzamide | C15H16N2O4 | CID 678080. National Institutes of Health. Available from: [Link]

-

Sindra, H. C., & de Mattos, M. C. S. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine - Supplementary Information. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Kim, B. T., & Lee, K. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for a publication on N-alkyloxaziridines. (2017). Available from: [Link]

-

ResearchGate. 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Available from: [Link]

-

Wang, Z. et al. Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation - Supporting Information. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION: Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available from: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available from: [Link]

Sources

- 1. This compound | 118779-14-9 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. reddit.com [reddit.com]

- 6. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 3,4,5-trimethoxy-N-3-pyridylbenzamide | C15H16N2O4 | CID 678080 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of Tetramethoxy-N-methylbenzamide Derivatives

Foreword

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. The strategic incorporation of methoxy and N-methyl groups onto this scaffold gives rise to a class of molecules with diverse and potent pharmacological profiles: the tetramethoxy-N-methylbenzamide derivatives. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their potential as anticancer, antiparasitic, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Chemical Versatility and Biological Significance of Substituted Benzamides

Benzamide derivatives are a cornerstone in the development of new drugs, exhibiting a wide array of biological functions.[1] The introduction of methoxy (CH₃O⁻) groups to the phenyl ring significantly influences the molecule's electronic and steric properties, often enhancing its interaction with biological targets. The 3,4,5-trimethoxyphenyl moiety, in particular, is a key pharmacophore in numerous natural and synthetic compounds with potent biological activities, including the well-known tubulin inhibitor, colchicine.[2] The N-methyl group can also modulate a compound's metabolic stability and binding affinity. This guide delves into the specific class of tetramethoxy-N-methylbenzamide derivatives, examining how these structural features contribute to their notable biological effects.

Synthetic Pathways to Tetramethoxy-N-methylbenzamide Derivatives

The synthesis of tetramethoxy-N-methylbenzamide derivatives can be achieved through several established chemical routes. A common and effective strategy involves the amidation of a corresponding tetramethoxybenzoic acid derivative.

General Synthesis Protocol: Acyl Chloride Method

A widely employed and generally high-yielding method for preparing N-methylbenzamides is through the formation of an acyl chloride intermediate.[2]

Step 1: Formation of the Acyl Chloride

The synthesis typically begins with the conversion of a tetramethoxybenzoic acid to its more reactive acyl chloride. This is a crucial activation step as the direct reaction between a carboxylic acid and an amine is often inefficient.[2]

-

Reagents: Tetramethoxybenzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure: The tetramethoxybenzoic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene). Thionyl chloride or oxalyl chloride is added dropwise at room temperature, followed by the addition of catalytic DMF. The reaction mixture is then typically heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride.

Step 2: Amidation

The resulting acyl chloride, a highly reactive electrophile, is then reacted with methylamine to form the desired N-methylbenzamide derivative.[3]

-

Reagents: Tetramethoxybenzoyl chloride, methylamine (as a solution in a suitable solvent like THF or as a gas), and a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

-

Procedure: The crude acyl chloride is dissolved in an anhydrous aprotic solvent. The solution is cooled in an ice bath, and methylamine is added, followed by the dropwise addition of the base. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrating it under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Caption: General workflow for the synthesis of tetramethoxy-N-methylbenzamide derivatives.

Anticancer Activity: Targeting the Cytoskeleton

A significant area of research for tetramethoxy-N-methylbenzamide derivatives is their potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[2]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. N,3,4,5-tetramethoxy-N-methylbenzamide serves as a precursor for compounds that act as tubulin polymerization inhibitors.[2] The 3,4,5-trimethoxyphenyl group is a crucial structural feature for the potent interaction with tubulin.[2] These derivatives often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules and leading to cell cycle arrest and apoptosis.[4]

Caption: The mechanism of anticancer action via tubulin polymerization inhibition.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined. While specific IC₅₀ values for a range of tetramethoxy-N-methylbenzamide derivatives are not extensively documented in publicly available literature, related N-benzylbenzamide derivatives have shown significant antiproliferative activities with IC₅₀ values in the nanomolar range against several cancer cell lines.[4] For instance, certain novel N-benzylbenzamide derivatives have exhibited IC₅₀ values ranging from 12 to 27 nM.[4] Similarly, some 4-methylbenzamide derivatives have shown IC₅₀ values of 1.42 to 2.53 µM against leukemia cell lines.[5]

| Compound Class | Cancer Cell Line | IC₅₀ (nM) | Reference |

| N-benzylbenzamide derivatives | Various | 12 - 27 | [4] |

| 4-methylbenzamide derivatives | K562 (Leukemia) | 2,270 - 2,530 | [5] |

| 4-methylbenzamide derivatives | HL-60 (Leukemia) | 1,420 - 1,520 | [5] |

| Methoxy-substituted N-benzimidazole carboxamides | MCF-7 (Breast Cancer) | 3,100 | [6] |

Table 1: Antiproliferative activity of related benzamide derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of tetramethoxy-N-methylbenzamide derivatives on tubulin polymerization can be assessed using a fluorescence-based assay.[7]

-

Materials: Purified tubulin (from bovine or porcine brain), assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, a fluorescence reporter for polymerization (e.g., DAPI), and the test compound.

-

Procedure:

-

Prepare a solution of purified tubulin in the assay buffer on ice.

-

Add GTP and the fluorescent reporter to the tubulin solution.

-

Add the test compound at various concentrations to the tubulin solution. A vehicle control (e.g., DMSO) should also be included.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Measure the fluorescence intensity over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

-

Plot the fluorescence intensity versus time to obtain polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

-

Diverse Biological Activities

Beyond their anticancer potential, tetramethoxy-N-methylbenzamide derivatives and related methoxy-substituted benzamides have demonstrated a range of other important biological activities.

Antiparasitic and Antimicrobial Effects

Derivatives of N-phenylbenzamide have shown activity against kinetoplastid parasites such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.[8] The mechanism of action for some of these compounds involves binding to the minor groove of the parasite's DNA.[8] Methoxy-substituted N-benzimidazole-derived carboxamides have also exhibited antibacterial activity, particularly against Gram-positive bacteria like Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 μM.[6]

| Compound Class | Organism | MIC (µM) | Reference |

| Methoxy-substituted N-benzimidazole carboxamides | Enterococcus faecalis | 8 | [6] |

| N-alkylphenyl-3,5-dinitrobenzamide analogs | Mycobacterium tuberculosis | Nanomolar to sub-micromolar | [9] |

Table 2: Antimicrobial activity of related benzamide derivatives.

Enzyme Inhibition: A Key to Therapeutic Intervention

Phosphodiesterase (PDE) Inhibition: N-methylbenzamide derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A).[10][11] PDE10A is primarily expressed in the brain, and its inhibition is a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[10]

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Benzamide derivatives can also act as inhibitors of IMPDH, a key enzyme in the de novo biosynthesis of guanine nucleotides.[1] The inhibition of IMPDH can lead to the depletion of intracellular guanine nucleotide pools, which is particularly detrimental to rapidly proliferating cancer cells.[12] The active metabolite, an NAD analogue, is responsible for the inhibition of IMPDH.[12]

Conclusion and Future Perspectives

Tetramethoxy-N-methylbenzamide derivatives represent a promising class of compounds with a diverse range of biological activities. Their role as precursors to potent tubulin polymerization inhibitors underscores their potential in oncology. Furthermore, the demonstrated antiparasitic, antimicrobial, and enzyme-inhibiting properties of related methoxy-substituted benzamides suggest that this scaffold is a fertile ground for the development of new therapeutic agents for a variety of diseases.

Future research should focus on the systematic synthesis and biological evaluation of a broader library of tetramethoxy-N-methylbenzamide derivatives to establish clear structure-activity relationships for each biological target. Advanced computational modeling and structural biology studies will be invaluable in elucidating the precise molecular interactions that govern their activity and in guiding the design of more potent and selective next-generation compounds. The development of these derivatives into clinically viable drugs will require rigorous preclinical and clinical investigation to assess their safety and efficacy profiles.

References

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). Korea Science. Retrieved January 27, 2026, from [Link]

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. (n.d.). DOI. Retrieved January 27, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside. (2002). PubMed. Retrieved January 27, 2026, from [Link]

-

N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors. (2013). PubMed. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. (2007). PubMed. Retrieved January 27, 2026, from [Link]

-

Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

4-Methoxy-N-methylbenzamide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (1998). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. (2014). RSC Publishing. Retrieved January 27, 2026, from [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2020). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Benzamide Riboside, a Recent Inhibitor of Inosine 5'-Monophosphate Dehydrogenase Induces Transferrin Receptors in Cancer Cells. (2002). Ingenta Connect. Retrieved January 27, 2026, from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). MDPI. Retrieved January 27, 2026, from [Link]

-

4-Methoxy-N-methylbenzamide. (2012). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Tetrandrine Derivatives as Promising Antibacterial Agents. (2023). PMC - NIH. Retrieved January 27, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Table 1. IC50 values for inhibition of proliferation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

MICs values of the tested compounds for antibacterial activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). PubMed. Retrieved January 27, 2026, from [Link]

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

-

4p0n - Crystal structure of PDE10a with a novel Imidazo[4,5-b]pyridine inhibitor. (n.d.). RCSB PDB. Retrieved January 27, 2026, from [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles. (2023). YouTube. Retrieved January 27, 2026, from [Link]

-

PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. (2019). Frontiers. Retrieved January 27, 2026, from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2014). Bentham Open Archives. Retrieved January 27, 2026, from [Link]

-

N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. (2016). PubMed. Retrieved January 27, 2026, from [Link]

-

Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023). PMC - NIH. Retrieved January 27, 2026, from [Link]

Sources

- 1. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 118779-14-9 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of substituted benzamides, a versatile class of compounds with significant therapeutic applications. From managing the complex symptoms of schizophrenia to alleviating chemotherapy-induced nausea, these molecules have carved a distinct niche in modern medicine. This document will delve into their core pharmacology, structure-activity relationships, and key clinical applications, offering a comprehensive resource for researchers and drug development professionals.

The Pharmacological Core: A Tale of Two Receptors

The therapeutic efficacy of substituted benzamides is primarily rooted in their interaction with dopamine and serotonin receptor systems. Their nuanced mechanism of action, often dose-dependent, allows for a broad spectrum of clinical applications.

Dopamine D2/D3 Receptor Antagonism: The Antipsychotic Engine

At the heart of their antipsychotic action lies the blockade of dopamine D2 and D3 receptors.[1] In conditions like schizophrenia, characterized by dopamine dysregulation, substituted benzamides act as antagonists at postsynaptic D2/D3 receptors, mitigating the positive symptoms of the disorder such as hallucinations and delusions.[1]

However, a key feature of some substituted benzamides, like amisulpride, is their dose-dependent dual mechanism. At higher doses (400-1200 mg/day), they effectively block postsynaptic D2/D3 receptors, leading to their antipsychotic effects.[1]

The Dose-Dependent Dichotomy: Unlocking Antidepressant and Anti-Negative Symptom Efficacy

Conversely, at lower doses (50 mg/day), amisulpride exhibits a unique pharmacological profile. It preferentially blocks presynaptic D2/D3 autoreceptors. These autoreceptors typically act as a negative feedback mechanism, inhibiting dopamine release. By blocking them, low-dose amisulpride increases the synaptic concentration of dopamine, which is thought to alleviate depressive symptoms and the negative symptoms of schizophrenia (e.g., apathy, anhedonia).[1]

The Serotonergic Influence: Expanding the Therapeutic Horizon

Beyond dopamine receptors, several substituted benzamides interact with serotonin receptors, further diversifying their therapeutic potential. For instance, some exhibit affinity for 5-HT4 receptors, contributing to their prokinetic effects in the gastrointestinal tract. Additionally, antagonism at 5-HT7 receptors has been linked to potential antidepressant and cognitive-enhancing properties.[1] This polypharmacology underscores the complexity and richness of this class of compounds.

Structure-Activity Relationships: Designing the Ideal Benzamide

The pharmacological activity of substituted benzamides is intricately linked to their chemical structure. Specific substitutions on the benzamide scaffold can dramatically influence receptor affinity, selectivity, and overall therapeutic profile.

A quantitative structure-activity relationship (QSAR) analysis of 6-methoxybenzamides has highlighted several key structural features for high dopamine D2 receptor affinity:

-

Substituents at the 3-position: The nature of the substituent at this position has a dominant influence on binding affinity.

-

(S)-configuration of the side chain: The stereochemistry of the pyrrolidinylmethyl side chain is crucial, with the (S)-enantiomer showing higher affinity.

-

Methoxy group at the 5-position: The presence of a methoxy group at this position is beneficial for high activity.[2]

Further studies have shown that for some benzamide derivatives, electron-rich smaller substitutions at the C-5 position of the benzamide core enhance potency, while electron-withdrawing groups are less tolerated.[3] The nature of the amide substitution also plays a role, with secondary amides sometimes demonstrating greater potency than primary amides.[3]

The following table summarizes the receptor binding affinities (Ki values) for selected substituted benzamides at key dopamine and serotonin receptors.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |

| Amisulpride | 3.0 | 3.5 | 11.5 |

| Sulpiride | 181 | 17.5 | - |

| Sultopride | 120 | 4.8 | - |

Data compiled from Wikipedia.[1]

Therapeutic Applications: From Psychosis to Gastroparesis

The unique pharmacological properties of substituted benzamides have led to their successful application in a range of therapeutic areas.

Antipsychotic Efficacy: The Case of Amisulpride in Schizophrenia

Amisulpride is a well-established atypical antipsychotic used in the treatment of schizophrenia.[1][4] Clinical studies have demonstrated its efficacy in managing both the positive and negative symptoms of the disorder.[4][5] A meta-analysis of 11 clinical studies involving 1933 patients confirmed the satisfactory safety and efficacy profile of amisulpride.[6] It has shown comparable efficacy to other atypical antipsychotics like olanzapine and is considered a viable option for treatment-resistant schizophrenia, often used in combination with clozapine.[1][7]

Clinical Trial Data Summary: Amisulpride in Schizophrenia

| Study Outcome | Key Findings | References |

| Efficacy | Superior to conventional antipsychotics in reducing BPRS scores in acutely ill patients. Better than placebo for negative symptoms in patients with persistent negative symptoms. | [5] |

| Safety | Lower incidence of extrapyramidal side effects compared to haloperidol. Similar rate of endocrine events to risperidone. | [6] |

| Dose-Response | Optimal clinical response for positive symptoms at 400-800 mg/day. A somewhat lower dose optimum for negative symptoms. |

Antiemetic Properties: Metoclopramide in Chemotherapy-Induced Nausea and Vomiting (CINV)

Metoclopramide is a widely used antiemetic, particularly in the management of nausea and vomiting induced by chemotherapy.[8][9] Its antiemetic effect is primarily mediated through dopamine D2 receptor antagonism in the chemoreceptor trigger zone of the brain.[8] Clinical guidelines recommend its use for the prevention and treatment of CINV, often in combination with other antiemetics like dexamethasone.[8][10][11] For delayed nausea and vomiting, dopamine antagonists like metoclopramide are considered more effective than 5-HT3 antagonists.[8]

Clinical Practice Guidelines for Metoclopramide in CINV

| Guideline Aspect | Recommendation | References |

| Usage | For delayed nausea and vomiting, often in combination with dexamethasone. | [8][10] |

| Dosage | Maximum dose of 30mg in 24 hours (typically 10mg three times a day) for short-term use (up to 5 days). | [9] |

| Administration | Intravenous doses should be administered as a slow bolus over at least 3 minutes. | [9] |

Gastroprokinetic Effects

Certain substituted benzamides also exhibit prokinetic activity, enhancing gastrointestinal motility. This effect is thought to be mediated, in part, by their action on 5-HT4 receptors. This application is particularly relevant in conditions such as gastroparesis.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of a representative substituted benzamide, amisulpride, and for a key pharmacological assay.

Synthesis of Amisulpride

The synthesis of amisulpride can be achieved through a multi-step process starting from 4-amino-5-(ethylthio)-2-methoxy benzoic acid. The general route involves alkylation, oxidation, and condensation reactions.[12]

Step-by-Step Synthesis Protocol:

-

Alkylation: React 4-amino-5-(ethylthio)-2-methoxy benzoic acid with a suitable alkylating agent to introduce the desired side chain precursor.

-

Oxidation: The thioether is then oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.[13]

-

Amide Formation (Condensation): The resulting carboxylic acid is activated, for example, by conversion to its acid chloride, and then reacted with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine to form the final amisulpride product.

Note: This is a generalized protocol. Specific reaction conditions, including solvents, temperatures, and catalysts, should be optimized for each step.

Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human dopamine D2 receptor.

-

Harvest the cells and homogenize them in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer to a specific protein concentration.[14]

-

-

Binding Reaction:

-

In a 96-well plate, add the assay buffer, a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone or [³H]raclopride), and the test compound at various concentrations.[15]

-

Add the prepared cell membrane suspension to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a set period (e.g., 90 minutes) to allow the binding to reach equilibrium.[14]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioactivity.[14]

-

Add a scintillation cocktail to each well of the filter plate.[14]

-

Quantify the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

-

Visualizing the Pathways

To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Dopaminergic Synapse and the Action of Substituted Benzamides

Caption: Dose-dependent action of substituted benzamides at the dopaminergic synapse.

Experimental Workflow for a Dopamine D2 Receptor Binding Assay

Caption: Workflow for a typical dopamine D2 receptor radioligand binding assay.

Conclusion

Substituted benzamides represent a clinically significant and pharmacologically rich class of therapeutic agents. Their multifaceted interactions with dopamine and serotonin receptors provide a foundation for their diverse applications in psychiatry and gastroenterology. A thorough understanding of their structure-activity relationships is paramount for the rational design of novel derivatives with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a practical framework for the synthesis and pharmacological evaluation of these promising compounds. As research continues to unravel the complexities of their mechanisms of action, the therapeutic potential of substituted benzamides is poised for further expansion.

References

-

Amisulpride. In: Wikipedia. [Link]

-

GUIDELINE FOR THE MANAGEMENT OF CHEMOTHERAPY-INDUCED NAUSEA AND VOMITING. NHS England. [Link]

-

Rein, W., Coulouvrat, C., & Dondey-Nouvel, L. (2000). Safety of amisulpride (Solian): a review of 11 clinical studies. International clinical psychopharmacology, 15(1), 11–19. [Link]

- Process for preparation of amisulpride.

-

Singh, S., et al. (2021). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1146-1152. [Link]

-

Amisulpride from the standpoint of efficacy and safety. ResearchGate. [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

-

Herrstedt, J., et al. (2023). 2023 MASCC and ESMO guideline update for the prevention of chemotherapy- and radiotherapy-induced nausea and vomiting. Annals of Oncology, 34(8), 669-684. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

-

Synthesis of amisulpride. ResearchGate. [Link]

-

Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Amisulpride for Adults with Refractory Schizophrenia: A Review of the Clinical Effectiveness and Safety. CADTH. [Link]

-

Farde, L., et al. (1988). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences, 85(10), 3863-3867. [Link]

-

Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]